Fluprostenol - 54276-17-4

Fluprostenol

Catalog Number: EVT-268362
CAS Number: 54276-17-4
Molecular Formula: C23H29F3O6
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) classified as a prostanoid FP receptor (FP receptor) agonist. [, , , , , , , , ] In scientific research, fluprostenol serves as a valuable tool for investigating the physiological and pathological roles of PGF2α and FP receptors in various biological systems. [, , , , , , , , ]

Cloprostenol

Relevance: Cloprostenol shares a close structural resemblance to Fluprostenol and exhibits similar pharmacological properties [, ]. Both compounds demonstrate high affinity for the FP receptor and activate downstream signaling pathways, leading to effects like smooth muscle contraction and inhibition of adipocyte differentiation [, ]. Notably, Cloprostenol is often considered more potent than Fluprostenol and PGF2α in various assays, including those measuring phosphoinositide turnover and inhibition of adipocyte differentiation [, ].

Latanoprost

Relevance: Latanoprost shares structural similarities with Fluprostenol and other FP receptor agonists. It binds to the FP receptor and elicits ocular hypotensive effects, potentially by enhancing uveoscleral outflow [, ]. Notably, Latanoprost often demonstrates lower potency compared to Fluprostenol and Travoprost in stimulating FP receptor-mediated signal transduction [, ].

Bimatoprost

Relevance: Bimatoprost exhibits structural similarities to Fluprostenol and other FP receptor agonists. It effectively lowers intraocular pressure by binding to and activating the FP receptor [, , ]. While Bimatoprost effectively activates the FP receptor, studies suggest that its ocular hypotensive effects might involve additional mechanisms beyond direct FP receptor stimulation [, ].

Unoprostone

Relevance: Unoprostone shares structural similarities with Fluprostenol and other prostaglandin analogs. While it exhibits ocular hypotensive effects, its mechanism of action might differ significantly from that of Fluprostenol []. Unoprostone has been shown to activate BK channels and prevent ET-1-induced calcium influx in trabecular meshwork cells, suggesting a distinct pharmacological profile compared to Fluprostenol [].

17-Phenyl PGF2α

Relevance: 17-Phenyl PGF2α exhibits structural resemblance to Fluprostenol and shares its ability to bind to and activate the FP receptor []. It has been shown to lower intraocular pressure, suggesting a potential role in managing ocular hypertension [].

16-Phenoxytetranor PGF2α

Relevance: 16-Phenoxytetranor PGF2α displays structural similarities to Fluprostenol and other PGF2α analogs. Like Fluprostenol, it can lower intraocular pressure, suggesting its interaction with prostanoid receptors, although its precise mechanism of action and receptor selectivity might differ [].

Sulprostone

Relevance: Sulprostone, while exhibiting some structural similarities to Fluprostenol, interacts with a broader range of prostaglandin receptors, including the FP receptor [, ]. Like Fluprostenol, Sulprostone has demonstrated ocular hypotensive effects, suggesting its ability to modulate intraocular pressure through interactions with prostanoid receptors, potentially including the FP receptor [].

Misoprostol

Relevance: Misoprostol shares some structural features with Fluprostenol and other prostaglandin analogs. While its primary targets are EP2 and EP3 receptors, it can also activate the FP receptor, albeit with lower potency compared to Fluprostenol []. This suggests that Misoprostol might exert some effects similar to Fluprostenol, particularly at higher concentrations, but its overall pharmacological profile is distinct.

AL-8810 (11β-fluoro-15-epiindanyl PGF2α)

Relevance: AL-8810 serves as a specific antagonist of the FP receptor, effectively blocking the actions of Fluprostenol and other FP receptor agonists [, , , ]. By inhibiting the FP receptor, AL-8810 can reverse or attenuate the effects of Fluprostenol, such as smooth muscle contraction, inhibition of adipocyte differentiation, and reduction of intraocular pressure.

Relevance: These compounds are structurally very similar to Fluprostenol, and were developed to achieve similar effects on eyelash growth while mitigating side effects like darkening of the eyelid or iris []. This suggests that the 15-hydroxyl group, while present in Fluprostenol, may not be essential for its eyelash growth stimulation properties, but contributes to unwanted pigmentary side effects.

PhXA85

Relevance: PhXA85 is an FP receptor agonist, like Fluprostenol, and its potency for reducing intraocular pressure is often compared to that of Fluprostenol and other prostaglandins [, ]. The comparison of their relative potencies helps elucidate the structure-activity relationships among prostaglandin analogs in lowering intraocular pressure.

Source and Classification

Fluprostenol is classified as a prostaglandin analog and falls under the category of pharmaceutical compounds used for various therapeutic applications. Its chemical formula is C23H29F3O6C_{23}H_{29}F_{3}O_{6}, and it has a molecular weight of 458.47 g/mol. The compound is typically synthesized through various chemical pathways that optimize yield and enantioselectivity, which are crucial for its efficacy in biological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis generally follows these stages:

  1. Wittig Olefination: A key step involves the reaction of triphenylphosphonium bromide with a suitable base to form an alkene.
  2. Formation of Lactones: Lactones are formed through internal cyclization reactions, often employing techniques such as the Corey-Nicolaou procedure .
  3. Final Modifications: The final steps may include various functional group transformations to achieve the desired structure, including stereochemical adjustments.
Molecular Structure Analysis

Structure and Data

Fluprostenol's molecular structure features a cyclopentane core with hydroxyl groups and a trifluoromethyl group attached to its aromatic ring. The stereochemistry around specific carbon centers is critical for its biological activity.

  • Chemical Formula: C23H29F3O6C_{23}H_{29}F_{3}O_{6}
  • Molecular Weight: 458.47 g/mol
  • CAS Number: 54276-17-4

The compound's structure can be represented as follows:

Fluprostenol Structure\text{Fluprostenol Structure}

This representation highlights the unique features that contribute to its biological function.

Chemical Reactions Analysis

Reactions and Technical Details

Fluprostenol participates in several chemical reactions that are essential for its synthesis and modification:

  1. Wittig Reaction: This reaction is pivotal for forming alkenes from aldehydes or ketones using phosphonium ylides.
  2. Lactonization Reactions: Internal lactonization processes convert acids into cyclic esters, critical for forming the prostaglandin core structure.
  3. Functional Group Transformations: These include reductions, oxidations, and substitutions that modify the compound's reactivity and stability.

Recent studies have demonstrated efficient methods for synthesizing fluprostenol that minimize waste and maximize yield, such as using nickel-catalyzed reactions .

Mechanism of Action

Process and Data

Fluprostenol exerts its biological effects primarily through binding to specific prostaglandin receptors (EP receptors). This interaction leads to various physiological responses, including:

  • Induction of Luteolysis: Fluprostenol stimulates the regression of the corpus luteum in animals, which can be utilized in reproductive management.
  • Vasodilation: The compound may also influence vascular smooth muscle relaxation, contributing to its therapeutic effects.

The precise mechanism involves G-protein coupled receptor signaling pathways that activate downstream effects such as increased intracellular calcium levels and enhanced nitric oxide production.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluprostenol exhibits distinct physical properties that are relevant for its application:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the appropriate formulation and storage conditions for pharmaceutical applications.

Applications

Scientific Uses

Fluprostenol finds significant applications in both veterinary medicine and research settings:

  1. Veterinary Medicine: Used predominantly for controlling reproductive cycles in livestock by inducing luteolysis.
  2. Research Applications: Studied for its effects on reproductive physiology, cardiovascular function, and potential therapeutic roles in human medicine related to glaucoma treatment .
Pharmacological Mechanisms of Fluprostenol

Prostaglandin F2α (FP) Receptor Agonism and Selectivity Profiling

Fluprostenol is a potent synthetic prostaglandin F₂α (PGF₂α) analog that functions primarily as a high-affinity agonist at the FP prostaglandin receptor. Upon binding, it activates Gq-protein-coupled signaling pathways, leading to phospholipase C (PLC) activation, inositol phosphate (IP) turnover, and subsequent mobilization of intracellular calcium ([Ca²⁺]i) [4] [9]. In rat vascular smooth muscle cells (A7r5 lineage), fluprostenol exhibits an EC₅₀ of 4.45 ± 0.19 nM for PLC activation and effectively elevates [Ca²⁺]i, confirming robust FP receptor coupling [9]. This signaling cascade is pertussis toxin-insensitive, indicating Gq-protein mediation rather than Gi/o involvement [4].

Despite its FP selectivity, fluprostenol shows measurable cross-reactivity at other prostanoid receptors. Binding studies reveal moderate affinity for the EP3 receptor (Kᵢ = 4,533 ± 597 nM) and thromboxane (TP) receptors (Kᵢ = 121,063 ± 20,714 nM), though its potency at FP receptors (Kᵢ = 98 ± 9 nM) remains significantly higher [3] [5]. Functional assays corroborate this selectivity profile: Fluprostenol’s efficacy at EP3 and TP receptors is substantially lower (<5% of FP response), underscoring its suitability as a tool compound for FP-specific pathways [1] [9].

Table 1: Functional Potency (EC₅₀) of Fluprostenol and Reference Agonists in FP Receptor Signaling

CompoundEC₅₀ (nM) for PI TurnoverEfficacy (% vs. Cloprostenol)
Cloprostenol (FP ref.)0.84 ± 0.06100%
Fluprostenol4.45 ± 0.19≥85%
17-Phenyl-PGF₂α2.80 ± 0.59≥85%
PGF₂α30.9 ± 2.8280%

Data derived from A7r5 cell assays [9]

Structural Determinants of FP Receptor Binding Affinity and Stereochemical Specificity

The structural basis for fluprostenol’s high FP receptor affinity centers on modifications to the native PGF₂α molecule. Key alterations include:

  • ω-Chain Substitution: Replacement of the C-1 carboxylic acid with metabolically stable groups enhances receptor interaction. Fluprostenol incorporates a 3-(trifluoromethyl)phenoxymethyl group at the ω-terminus, significantly increasing lipophilicity and steric complementarity with the FP receptor’s hydrophobic binding pocket [1] [6].
  • α-Chain Optimization: The presence of a trans-double bond between C13-C14 and C15-hydroxyl group in the S-configuration is critical. The 15(S)-enantiomer exhibits >100-fold higher potency than the 15(R)-counterpart due to optimal hydrogen bonding with FP receptor residues [7] [8].

Comparative studies with analogs like travoprost (active metabolite = fluprostenol) and latanoprost demonstrate that the trifluoromethyl aromatic moiety uniquely enhances FP binding. Travoprost’s free acid (structurally identical to fluprostenol) shows a Kᵢ of 35 ± 5 nM at human FP receptors, outperforming latanoprost acid (Kᵢ = 83 ± 2 nM), which lacks this group [3] [5]. Molecular modeling confirms that the trifluoromethyl group engages in π-stacking interactions with FP receptor tyrosine residues, while the C9/C11 hydroxyls form hydrogen bonds with transmembrane domains [5].

Table 2: Impact of Structural Features on FP Receptor Binding Affinity

Structural FeatureRole in FP Receptor BindingExample Analog (Kᵢ, nM)
15(S)-OH configurationHydrogen bonding to Ser/Thr residuesFluprostenol (98)
3-(Trifluoromethyl)phenoxy groupHydrophobic interaction & π-stackingTravoprost acid (35)
C13-trans-double bondConformational rigidity for receptor dockingLatanoprost acid (83)
Carboxylic acid at C1Ionic interaction with Arg residuesPGF₂α (130)

Binding data sourced from competitive radioligand assays [3] [5] [6]

Comparative Pharmacodynamics of Fluprostenol Enantiomers and Analogues

Fluprostenol is administered as a racemic mixture, but its enantiomers exhibit distinct pharmacological profiles. The 15(S)-enantiomer demonstrates near-complete FP receptor agonism (efficacy = 95% of cloprostenol), while the 15(R)-enantiomer acts as a weak partial agonist (efficacy <20%) [7] [9]. Pharmacodynamic studies confirm that 15(S)-fluprostenol elevates [Ca²⁺]i with 2-fold greater efficacy than natural PGF₂α in human myometrial cells, attributable to slower receptor dissociation kinetics [4] [9].

Among synthetic FP agonists, fluprostenol’s relative potency ranks below cloprostenol but above latanoprost and PGF₂α itself:

  • Cloprostenol (EC₅₀ = 0.84 nM) > 17-Phenyl-PGF₂α (EC₅₀ = 2.80 nM) > Fluprostenol (EC₅₀ = 4.45 nM) > PGF₂α (EC₅₀ = 30.9 nM) [9].

Notably, structural analogs like AL-8810 (9β,15R-diol fluprostenol derivative) function as competitive FP antagonists despite minor modifications. AL-8810 binds FP receptors (Kᵢ ≈ 261 nM) but elicits only 19% efficacy in PLC activation, effectively antagonizing fluprostenol’s effects [2] [5]. This underscores how subtle stereochemical changes convert full agonists into partial agonists/antagonists, informing the design of biased FP ligands.

Properties

CAS Number

54276-17-4

Product Name

Fluprostenol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C23H29F3O6

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1

InChI Key

WWSWYXNVCBLWNZ-QIZQQNKQSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

fluprostenol
fluprostenol monosodium salt
fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer
fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer
ICI 81,008

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.